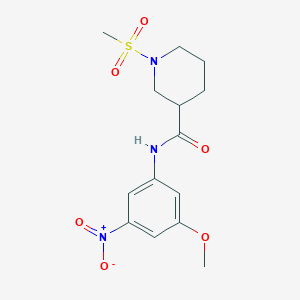
N-(3-氯苯基)-2-(3-乙基-6,7-二甲氧基-2,4-二氧代-3,4-二氢-1(2H)-喹唑啉基)乙酰胺
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multiple steps, including the formation of the quinazolinone ring and subsequent functionalization. A related process has been described in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, where standard organic synthesis methods were employed. The structure of the synthesized compounds was confirmed using techniques such as NMR spectroscopy and LC/MS method (Wassim El Kayal et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods to determine the arrangement of atoms within a compound. For example, in the study of chlorophenyl thiazole acetamides, structural determination was achieved using NMR, LC-MS, and EI-MS analysis, revealing the positions of chloro, thiazole, and acetamide groups within the molecule (S. Kovalenko et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving quinazolinones can vary widely depending on the substituents present on the molecule. The reactivity of the quinazolinone core can be manipulated through substitutions at various positions, leading to compounds with diverse chemical properties. For instance, the introduction of substituents such as chloro, methyl, or ethoxy groups can influence the molecule's behavior in biological systems and its interaction with proteins (G. Berest et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical and pharmacological research. These properties can be tailored by modifying the molecular structure, for example, through the introduction of alkyl or aryl groups, which can affect the compound's crystallinity and thermal behavior (K. Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are essential for understanding their potential applications. These properties are influenced by the electronic effects of substituents on the quinazolinone nucleus, impacting the compound's interaction with biological targets and its pharmacological activity (V. Alagarsamy et al., 2012).
科学研究应用
抗惊厥活性评估
一项研究重点合成 N-[(2,4-二氯苯基)甲基]-2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺的 1-苄基取代衍生物,并评估它们对 GABA 能生物靶标的亲和力。该研究旨在使用小鼠的 PTZ 诱发癫痫模型来估计它们的抗惊厥活性。结果突出了 NHCO 环状片段在表现抗惊厥活性中的重要性,尽管合成的物质在戊四唑诱导的癫痫模型中没有显示出显着的抗惊厥活性。这项研究有助于了解喹唑啉酮衍生物中抗惊厥活性的结构要求 (Wassim El Kayal 等,2022)。
抗肿瘤活性和分子对接研究
另一条研究途径涉及设计、合成和评估 3-苄基取代的 4(3H)-喹唑啉酮的体外抗肿瘤活性。该研究展示了几种具有显着广谱抗肿瘤活性的化合物,其效力显着高于阳性对照 5-FU。进行分子对接研究以了解这些化合物与 EGFR-TK 和 B-RAF 激酶的 ATP 结合位点的相互作用,表明它们对癌细胞系的潜在作用机制 (Ibrahim A. Al-Suwaidan 等,2016)。
α-葡萄糖苷酶抑制潜力
对 2-甲基-2-{5-(4-氯苯基)-1,3,4-恶二唑-2-基硫代}乙酰胺的 N-芳基/芳烷基衍生物的研究揭示了具有有希望的 α-葡萄糖苷酶抑制潜力的化合物。这种活性对于通过控制血糖水平来控制 2 型糖尿病至关重要。该研究包括详细的合成方法、结构测定和 α-葡萄糖苷酶抑制评估,展示了这些衍生物的治疗潜力 (M. Iftikhar 等,2019)。
H1-抗组胺活性
合成了一系列新型 3-(4-氯苯基)-2-(3-取代丙基)喹唑啉-4-(3H)-酮,并评估了它们的体内 H1-抗组胺活性。该研究确定了对豚鼠组胺诱导的支气管痉挛具有显着保护作用的化合物,表明它们作为新型 H1-抗组胺剂类的潜力 (V. Alagarsamy & P. Parthiban,2012)。
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-4-23-19(26)14-9-16(28-2)17(29-3)10-15(14)24(20(23)27)11-18(25)22-13-7-5-6-12(21)8-13/h5-10H,4,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJFGGOAWKCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)



![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)